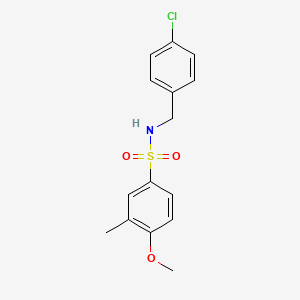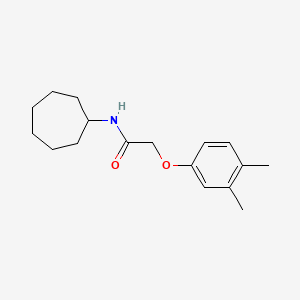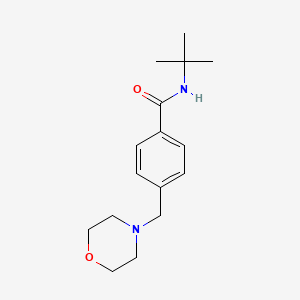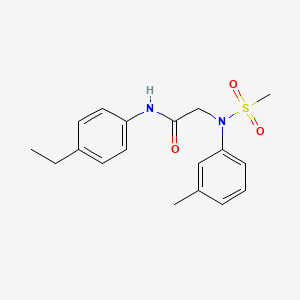![molecular formula C17H14F3NO3 B5866542 3-(4-methoxyphenyl)-N-[3-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5866542.png)
3-(4-methoxyphenyl)-N-[3-(trifluoromethoxy)phenyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-N-[3-(trifluoromethoxy)phenyl]acrylamide, also known as TFA-MAA, is a chemical compound that has garnered interest in scientific research due to its potential therapeutic applications. TFA-MAA belongs to the class of acrylamide derivatives, which are known for their diverse biological activities.
Applications De Recherche Scientifique
3-(4-methoxyphenyl)-N-[3-(trifluoromethoxy)phenyl]acrylamide has been studied for its potential therapeutic applications in cancer treatment, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurological disorder research, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenyl)-N-[3-(trifluoromethoxy)phenyl]acrylamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. In inflammation, this compound inhibits the activation of NF-κB signaling pathway by blocking the phosphorylation and degradation of IκBα. In neurological disorders, this compound has been shown to modulate the levels of neurotransmitters and improve synaptic plasticity.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. In cancer research, this compound has been shown to reduce tumor growth and metastasis, and increase survival rates. In inflammation research, this compound has been shown to reduce inflammation and tissue damage. In neurological disorder research, this compound has been shown to improve cognitive function and reduce neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-methoxyphenyl)-N-[3-(trifluoromethoxy)phenyl]acrylamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Another advantage is its diverse biological activities, which make it a promising candidate for further research. However, one limitation is the lack of clinical data on the safety and efficacy of this compound, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for 3-(4-methoxyphenyl)-N-[3-(trifluoromethoxy)phenyl]acrylamide research. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models and humans. Additionally, research could focus on developing derivatives of this compound with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a promising chemical compound that has garnered interest in scientific research due to its potential therapeutic applications. Its diverse biological activities, high purity and yield, and multiple pathways of action make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action, safety, and efficacy in humans.
Méthodes De Synthèse
The synthesis of 3-(4-methoxyphenyl)-N-[3-(trifluoromethoxy)phenyl]acrylamide involves the reaction of 3-(trifluoromethoxy)phenylamine with 4-methoxyphenylacrylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.
Propriétés
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-[3-(trifluoromethoxy)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO3/c1-23-14-8-5-12(6-9-14)7-10-16(22)21-13-3-2-4-15(11-13)24-17(18,19)20/h2-11H,1H3,(H,21,22)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYYGSHKRGGXNH-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4,5-diphenyl-1H-imidazol-1-yl)carbonyl]piperidine](/img/structure/B5866480.png)
![N'-{[2-(2-methoxyphenyl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5866485.png)
![4-(4-fluorophenyl)-3-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5866495.png)

![{2-chloro-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5866500.png)
![2-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)hydrazinecarboxamide](/img/structure/B5866513.png)
![2-(2-furyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5866521.png)

![4-methoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5866523.png)


